REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH2:5][CH:6]1[C:11]2[CH:12]=[CH:13][C:14]([Br:16])=[CH:15][C:10]=2[CH2:9][CH2:8][O:7]1)C.[OH-].[Na+].O.C1CCCCC1>C(O)C.C1(C)C=CC=CC=1>[Br:16][C:14]1[CH:13]=[CH:12][C:11]2[CH:6]([CH2:5][C:4]([OH:17])=[O:3])[O:7][CH2:8][CH2:9][C:10]=2[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1OCCC2=C1C=CC(=C2)Br)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution washed with dichloromethane (70 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an hour
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH2:5][CH:6]1[C:11]2[CH:12]=[CH:13][C:14]([Br:16])=[CH:15][C:10]=2[CH2:9][CH2:8][O:7]1)C.[OH-].[Na+].O.C1CCCCC1>C(O)C.C1(C)C=CC=CC=1>[Br:16][C:14]1[CH:13]=[CH:12][C:11]2[CH:6]([CH2:5][C:4]([OH:17])=[O:3])[O:7][CH2:8][CH2:9][C:10]=2[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1OCCC2=C1C=CC(=C2)Br)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution washed with dichloromethane (70 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an hour
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |